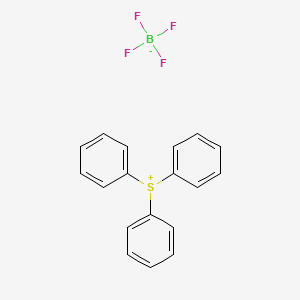

Triphenylsulfonium Tetrafluoroborate

Description

Significance in Contemporary Chemical Research

The primary significance of triphenylsulfonium (B1202918) tetrafluoroborate (B81430) in modern chemical research stems from its function as a highly efficient photoacid generator (PAG). patsnap.com When exposed to ultraviolet (UV) light or an electron beam, it undergoes photolysis, breaking down to release a strong Brønsted acid. san-apro.co.jpuychem.com This photochemically generated acid acts as a catalyst for a variety of subsequent chemical reactions, a process known as chemical amplification.

This property is particularly vital in the following areas:

Photolithography and Microelectronics : As a PAG, triphenylsulfonium tetrafluoroborate is a key component in chemically amplified photoresists used for manufacturing semiconductors and microchips. uychem.comgoogle.com The acid generated upon irradiation catalyzes reactions that change the solubility of the polymer matrix, allowing for the creation of high-resolution, finely detailed microstructures. patsnap.comgoogle.com

Cationic Photopolymerization : The compound is widely used as a photoinitiator for the cationic polymerization of monomers like epoxides, vinyl ethers, and oxetanes. uychem.comresearchgate.netresearchgate.net This process is fundamental to UV curing technologies for coatings, inks, adhesives, and 3D printing. uychem.commdpi.com The acid produced initiates a ring-opening polymerization, rapidly converting liquid monomers into solid polymers. researchgate.net The photolysis of triphenylsulfonium salts in solution or polymer films yields products through both in-cage fragmentation-recombination mechanisms and cage-escape reactions, both of which result in acid production. tandfonline.comresearchgate.net

Organic Synthesis : Beyond polymerization, triphenylsulfonium salts serve as reagents in organic synthesis. The photolysis of these salts has been studied to understand the formation of various photoproducts, providing insight into reaction mechanisms. tandfonline.comrsc.org

The efficiency of acid generation and the thermal stability of triphenylsulfonium salts make them reliable choices for industrial applications where speed and process control are critical. patsnap.comresearchgate.net

Table 2: Key Research Applications of this compound

| Research Domain | Application | Research Finding | Source(s) |

|---|---|---|---|

| Photolithography | Photoacid Generator (PAG) in Resists | Used in chemically amplified resist compositions to achieve high-resolution patterning for microfabrication, particularly with deep UV lithography. google.com | patsnap.comgoogle.com |

| Cationic Polymerization | Photoinitiator | Initiates the polymerization of epoxides and other monomers upon UV irradiation, essential for UV-curable coatings, inks, and 3D printing. uychem.commdpi.com | uychem.comresearchgate.nettandfonline.com |

| Material Science | Hybrid Material Synthesis | Employed in the creation of nonmetal cation tetrafluoroborate hybrid materials. | smolecule.com |

| Organic Synthesis | Reagent/Precursor | Used as a precursor for generating sulfur ylides, which are valuable reagents for various synthetic transformations. orgsyn.org | orgsyn.org |

Overview of Primary Research Domains in Onium Salt Chemistry

Onium salts are a broad class of chemical compounds consisting of a positively charged cation derived from a nonmetal atom (like nitrogen, phosphorus, sulfur, or iodine) and a counter-anion. san-apro.co.jpacs.org this compound is a member of the sulfonium (B1226848) salt family. The field of onium salt chemistry is diverse, with applications spanning catalysis, synthesis, and materials science. acs.orgresearchgate.net

Primary research domains include:

Photoacid and Photobase Generators : A major area of research focuses on onium salts, particularly sulfonium and iodonium (B1229267) salts, as photoacid generators (PAGs) for photopolymerization and lithography. san-apro.co.jppatsnap.commdpi.com Upon irradiation, these salts generate strong acids that catalyze polymerization or deprotection reactions. patsnap.comresearchgate.net Conversely, other onium salts are being developed as photobase generators. Research also focuses on modifying the chemical structure of onium salts to enhance their light absorption properties at different wavelengths, such as those produced by near-UV or visible light LEDs. mdpi.com

Phase-Transfer Catalysis : Ammonium and phosphonium (B103445) salts are widely utilized as phase-transfer catalysts. acs.orgresearchgate.net These catalysts facilitate the reaction between reactants located in different immiscible phases (e.g., aqueous and organic) by transporting one reactant across the phase boundary, thereby increasing reaction rates.

Organic Synthesis Reagents : Onium salts, especially iodonium, diazonium, and sulfonium salts, are valuable reagents in organic synthesis. acs.orgresearchgate.net They are used in a variety of transformations, including the formation of carbon-carbon and carbon-heteroatom bonds. The utility of sulfur ylides, derived from sulfonium salts, is particularly noted for creating complex organic structures. orgsyn.org

Ionic Liquids : Many onium salts, particularly those with low melting points (below 100 °C), are classified as ionic liquids. researchgate.net These compounds are investigated as environmentally benign solvents and catalysts for organic synthesis, electrochemical processes, and nanotechnology due to their unique properties, such as low vapor pressure and high thermal stability. researchgate.net Task-specific onium salts can be designed with functional groups that give them a specific capability, such as acting as soluble supports or scavengers. researchgate.net

The versatility of onium salts, driven by the ability to modify both the cation and the anion, ensures their continued importance in advancing various fields of chemistry. acs.orgresearchgate.net

Structure

3D Structure of Parent

Properties

IUPAC Name |

triphenylsulfanium;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15S.BF4/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;2-1(3,4)5/h1-15H;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTWMEMGVYYTCOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15BF4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50375391 | |

| Record name | Triphenylsulfonium Tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50375391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

437-13-8 | |

| Record name | Triphenylsulfonium Tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50375391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triphenylsulfonium Tetrafluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Triphenylsulfonium Tetrafluoroborate

Established Synthetic Routes

The synthesis of triphenylsulfonium (B1202918) tetrafluoroborate (B81430) can be achieved through several well-documented pathways. These methods primarily involve the formation of the triphenylsulfonium cation followed by anion exchange.

Metathesis Reactions from Triphenylsulfonium Chloride

A common and straightforward method for preparing triphenylsulfonium tetrafluoroborate is through a metathesis reaction, also known as an anion exchange reaction, starting from triphenylsulfonium chloride. nih.govgeorgiasouthern.edu In this process, the chloride anion of the starting salt is replaced by the tetrafluoroborate anion.

The reaction typically involves dissolving triphenylsulfonium chloride in a suitable solvent, such as methanol (B129727), and then treating it with a source of tetrafluoroborate anions. nih.govgeorgiasouthern.edu This is often accomplished by using tetrafluoroboric acid or a salt like sodium tetrafluoroborate. The driving force for the reaction is often the precipitation of the less soluble product or the removal of a byproduct. For instance, reacting triphenylsulfonium chloride with acids in methanol can yield the corresponding crystalline salt products. nih.govgeorgiasouthern.edu

The synthesis of the precursor, triphenylsulfonium chloride, can be achieved by reacting diphenyl sulfoxide (B87167) with a Grignard reagent, such as phenylmagnesium chloride, in a solvent like dichloroethane, followed by treatment with hydrochloric acid. chemicalbook.com

Alternative Synthetic Pathways (e.g., related sulfonium (B1226848) salts)

Several alternative routes exist for the synthesis of triphenylsulfonium salts, which can then be converted to the tetrafluoroborate salt via metathesis.

Grignard Reagent Method: This two-step process involves the reaction of an aryl Grignard reagent with a diaryl sulfoxide. google.com This is followed by a metathesis step to introduce the desired counterion. google.com For example, reacting diphenyl sulfoxide with phenylmagnesium bromide can produce the triphenylsulfonium cation, which can then be reacted with a tetrafluoroborate source. google.com

Friedel-Crafts Reaction: The Friedel-Crafts reaction of aromatic compounds with diaryl sulfoxides in the presence of a strong acid can produce triarylsulfonium salts. acs.org This method has been shown to be effective even for sterically demanding substituents. acs.org Another variation involves the reaction of benzene (B151609) with thionyl chloride catalyzed by aluminum chloride. google.com

Aryne Chemistry: Triarylsulfonium salts can be synthesized through the reaction of diaryl sulfides or sulfoxides with arynes generated in situ. acs.org This method has been shown to produce triarylsulfonium trifluoromethanesulfonate (B1224126) salts, which could potentially undergo anion exchange to yield the tetrafluoroborate salt. acs.org

Use of Silver Salts: For certain sulfonium salt syntheses, alkyl halides complexed with silver salts, such as silver tetrafluoroborate, act as powerful alkylating agents. orgsyn.org This approach highlights the direct introduction of the tetrafluoroborate anion during the formation of the sulfonium cation. orgsyn.org

Optimization of Synthetic Procedures for Enhanced Yields and Purity

Efforts to optimize the synthesis of triarylsulfonium salts have focused on improving reaction conditions to increase yields and product purity.

For the Grignard reagent method, the choice of solvent has been identified as a critical factor. Using a solvent mixture of liquid aromatic and aliphatic hydrocarbons instead of ether or ether-benzene co-solvents has been shown to result in significantly higher yields and shorter reaction times (e.g., 3 hours versus 18 hours). google.com Furthermore, this optimization allows for the use of less Grignard reagent. google.com

Recrystallization is a crucial step for obtaining high-purity crystalline products. Multiple recrystallizations are often necessary to remove colored impurities and isolate white crystalline triarylsulfonium salts. google.com For example, after synthesis, the resulting solid can be recrystallized from isopropanol (B130326) to achieve a purity of 99% with a yield of 66%. google.com

| Synthetic Method | Key Reagents | Reported Yield | Notes |

|---|---|---|---|

| Aluminum Chloride Catalysis | Thionyl benzene, Benzene, Aluminum chloride | 55% (for bromide salt) google.com | Expensive reagents contribute to high cost. google.com |

| Grignard Reagent Method | Aryl Grignard reagent, Diaryl sulfoxide | 49.4% (for bromide salt) google.com | Requires anhydrous and oxygen-free conditions. google.com |

| Improved Grignard Method | Aryl Grignard reagent, Diaryl sulfoxide, Trimethylchlorosilane | Higher than standard Grignard google.com | Simplifies preparation but reagents are costly. google.com |

| Metathesis from Chloride | Triphenylsulfonium chloride, Potassium iodide | 66% (for iodide salt) google.com | Product purity of 99% after recrystallization. google.com |

Analytical Techniques for Synthetic Verification

A suite of analytical techniques is employed to confirm the successful synthesis and purity of this compound and related salts.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a fundamental tool for the characterization of triarylsulfonium salts. ¹H NMR, ¹³C NMR, and ¹⁹F NMR are used to elucidate the structure of the cation and confirm the presence of the tetrafluoroborate anion. acs.org For instance, ¹⁹F NMR is particularly useful for identifying the tetrafluoroborate anion. cas.cn

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the triphenylsulfonium cation, providing further confirmation of its identity. acs.org

Hirshfeld Surface Analysis: This computational technique is used to analyze intermolecular interactions within the crystal structure, revealing how the cations and anions are organized. nih.govgeorgiasouthern.edu

| Technique | Observed Feature | Significance |

|---|---|---|

| Single-Crystal X-ray Diffraction | Distorted trigonal-pyramidal geometry at the sulfur atom. nih.govgeorgiasouthern.edu | Confirms the three-dimensional structure of the cation. |

| Single-Crystal X-ray Diffraction | S-C-S bond angles between 102° and 106°. nih.govgeorgiasouthern.edu | Defines the geometry around the central sulfur atom. |

| ¹H, ¹³C, ¹⁹F NMR & HRMS | Characteristic spectral peaks. acs.org | Verifies the chemical structure and composition. |

| Hirshfeld Surface Analysis | Domination of hydrogen-based intermolecular contacts. nih.govgeorgiasouthern.edu | Elucidates the packing and interactions within the crystal lattice. |

Photochemical Activation and Mechanistic Elucidation

Photolysis Pathways and Reactive Intermediate Species Formation

Upon irradiation, triphenylsulfonium (B1202918) tetrafluoroborate (B81430) undergoes photodecomposition through multiple competing pathways. The process is initiated by the promotion of the molecule to an electronically excited state, which then fragments to produce a variety of reactive species. The nature of these pathways and the distribution of the resulting photoproducts are highly dependent on the specific reaction conditions.

The fundamental step in the photodecomposition of triphenylsulfonium salts is the cleavage of the carbon-sulfur (C-S) bond. Research has established that this cleavage can proceed through two distinct mechanisms: homolytic and heterolytic bond fission. osti.govnih.gov

Heterolytic Cleavage: In this pathway, the electron pair of the C-S bond is not shared equally upon breaking. Both electrons are transferred to the sulfur-containing fragment, resulting in the formation of a phenyl cation (a carbocation) and a molecule of diphenyl sulfide (B99878). ibm.com This process is believed to be a predominant pathway during the direct photolysis of the salt. osti.govresearchgate.net

Homolytic Cleavage: This mechanism involves an even splitting of the bonding electrons, where one electron goes to the phenyl fragment and the other remains with the sulfur-containing fragment. youtube.com This results in the formation of a neutral phenyl radical and a diphenylsulfinyl radical cation. ibm.com While direct photolysis is proposed to involve some degree of homolytic cleavage, this pathway is particularly significant in triplet-sensitized reactions. osti.govibm.com Recent computational studies using localized active space self-consistent field (LASSCF) methods support a homolytic bond cleavage pathway for the triphenylsulfonium cation. nih.gov

The competition between these two cleavage mechanisms is a key factor determining the subsequent chemical reactions and the final product distribution.

The specific photodecomposition pathway is intimately linked to the nature of the electronic excited state from which the reaction occurs. osti.govibm.com The two primary excited states involved are the singlet excited state (S₁) and the triplet excited state (T₁).

Singlet Excited State (S₁): Direct irradiation of triphenylsulfonium salts populates the singlet excited state. osti.govibm.com This state is short-lived and is proposed to decay primarily via a combination of heterolytic and homolytic C-S bond cleavage. osti.govresearchgate.net The products formed from the singlet state are predominantly the result of in-cage recombination reactions, leading to rearrangement products such as phenylthiobiphenyls, in addition to diphenyl sulfide. ibm.comibm.com

Triplet Excited State (T₁): The triplet excited state can be populated through sensitization, a process where energy is transferred from another excited molecule (the sensitizer). ibm.com In contrast to previous assumptions, the triplet state of the sulfonium (B1226848) salt is highly reactive. ibm.comibm.com It decomposes to form a triplet geminate radical pair, consisting of a phenyl radical and a diphenylsulfinyl radical cation. ibm.com These species tend to escape the initial solvent cage and react with the surrounding medium, primarily yielding benzene (B151609) and diphenyl sulfide as the major products. ibm.comibm.com

The distinct reactivity of the singlet and triplet states provides a method to control the photoproduct distribution through the choice of direct or sensitized irradiation.

The primary reactive intermediates generated from the photolysis of triphenylsulfonium tetrafluoroborate are phenyl cations and phenyl radicals, with diphenyl sulfide being a major stable product. ibm.comibm.com

Phenyl Cations and Phenyl Radicals: As described, phenyl cations arise from heterolytic cleavage, which is characteristic of the singlet excited state pathway. ibm.com Phenyl radicals are the product of homolytic cleavage, which occurs from both the singlet state and, more significantly, the triplet excited state. osti.govibm.com The subsequent reactions of these highly reactive species dictate the final product landscape.

Diphenylsulfide: This compound is a ubiquitous product in the photolysis of triphenylsulfonium salts. researchgate.net It is formed directly via heterolytic cleavage from the singlet state. ibm.com Additionally, it is a key product from the triplet state pathway, where the diphenylsulfinyl radical cation, after escaping the solvent cage, is ultimately converted to diphenyl sulfide. ibm.comibm.comibm.com

When the C-S bond breaks, the resulting fragments are initially confined within a "cage" of surrounding solvent molecules. ibm.comnih.gov Their subsequent fate is determined by a competition between two processes: recombination within the cage and escape from the cage.

In-Cage Processes: The fragments can recombine within the solvent cage before they have a chance to diffuse apart. nih.gov For triphenylsulfonium salts, this "in-cage fragmentation-recombination" mechanism, occurring from the singlet excited state, is responsible for the formation of rearrangement products, specifically 2-, 3-, and 4-phenylthiobiphenyl isomers. researchgate.netibm.com These products are formed when the phenyl cation or radical attacks one of the phenyl rings of the accompanying diphenyl sulfide molecule. ibm.com

Cage-Escape Processes: If the fragments diffuse out of the solvent cage, they become free to react independently with other molecules in the solution, such as the solvent itself. ibm.comnih.gov The formation of diphenylsulfide is considered a primary cage-escape product, particularly in sensitized reactions that proceed through the triplet state. ibm.com

The ratio of in-cage to cage-escape products provides valuable insight into the photolysis mechanism. ibm.com

| Process | Key Intermediates | Major Products | Favored By |

| In-Cage Recombination | Phenyl Cation + Diphenyl Sulfide (from Singlet State) | Phenylthiobiphenyls | High Viscosity, Solid State |

| Cage-Escape | Phenyl Radical + Diphenylsulfinyl Radical Cation (from Triplet State) | Diphenyl Sulfide, Benzene | Low Viscosity, Sensitization |

This table summarizes the outcomes of in-cage versus cage-escape processes during the photolysis of triphenylsulfonium salts.

The efficiency of cage-escape is highly sensitive to the local environment, meaning that the distribution of photoproducts can be tuned by altering the reaction conditions, such as solvent viscosity and the nature of the counter-anion. ibm.comibm.com

Solvent Viscosity: The viscosity of the solvent directly impacts the ability of the photogenerated fragments to diffuse away from each other. In highly viscous solutions or in solid polymer films, the cage effect is more pronounced, leading to a higher yield of in-cage recombination products like phenylthiobiphenyls. ibm.com Conversely, in low-viscosity solvents, cage-escape is more favorable. ibm.com

Anion Identity: The counter-anion, while not directly involved in the photochemical event, can influence the product distribution. researchgate.net Studies on various triphenylsulfonium salts have shown a remarkable counter-ion dependence on the ratio of cage-to-escape products, particularly in the solid state, where ratios as high as 5:1 have been observed. researchgate.net For instance, in concentrated solutions, the bromide salt was found to favor the escape reaction compared to other anions like tetrafluoroborate or triflate. researchgate.net This effect may be related to how different anions influence the packing of the salt in the solid state or its aggregation in solution, thereby altering the cage environment.

| Condition | Effect on Product Ratio | Primary Products |

| High Solvent Viscosity | Increases Cage/Escape Ratio | Phenylthiobiphenyls (In-Cage) |

| Low Solvent Viscosity | Decreases Cage/Escape Ratio | Diphenyl Sulfide (Cage-Escape) |

| Solid State/Polymer Film | High Cage/Escape Ratio | Phenylthiobiphenyls (In-Cage) |

| Anion (e.g., Br⁻ vs BF₄⁻) | Can alter Cage/Escape Ratio | Varies with specific anion |

This table outlines the influence of environmental factors on the photoproduct distribution of triphenylsulfonium salts.

Photoacid Generation Mechanisms

A primary application of this compound is as a photoacid generator (PAG), where irradiation leads to the production of a strong Brønsted acid (H⁺). This acid is not a direct photoproduct but is generated in subsequent thermal reactions involving the reactive intermediates and the surrounding medium (often a solvent or polymer matrix containing trace amounts of proton sources like water). ibm.comresearchgate.net

Formation of Brønsted Acids upon Photoirradiation

Upon exposure to ultraviolet light, typically at wavelengths around 233 nm, the triphenylsulfonium cation within the salt absorbs a photon. wikipedia.org This absorption of energy excites the molecule and initiates a photochemical reaction. wikipedia.orgtcichemicals.com The primary photochemical event is the cleavage of one of the carbon-sulfur (C-S) bonds in the triphenylsulfonium cation. researchgate.netresearchgate.net

This bond scission leads to the dissociation of a phenyl radical and the formation of a diphenylsulfonium radical cation. wikipedia.org The dissociated phenyl radical can then interact with a hydrogen donor in its environment, such as the solvent, abstracting a hydrogen atom to become benzene. This process liberates a proton (H⁺). wikipedia.orgresearchgate.net This newly formed proton then associates with the tetrafluoroborate anion (BF₄⁻) present in the salt, resulting in the formation of tetrafluoroboric acid (HBF₄), a strong Brønsted acid. wikipedia.org The entire process is irreversible, culminating in the creation of a neutral organic sulfide and the strong acid. wikipedia.org The cationic part of the salt, the triphenylsulfonium, acts as the photo-absorbing moiety, while the anionic part, the tetrafluoroborate, becomes the generated acid's counter-ion. tcichemicals.com

| Factor | Influence on Photoacid Generation Yield |

| LUMO Energy | Influences the efficiency of electron trapping before C-S bond cleavage. researchgate.net |

| Oxidation Energy Change | Affects the efficiency of proton generation after C-S bond cleavage. researchgate.net |

| Dissociation Energy | A lower C-S bond dissociation energy increases the yield. rsc.org |

| Proton Transfer Barrier | A smaller energy barrier for proton transfer increases the yield. rsc.org |

| Counter-anion | Significantly impacts yield, with the general trend being SbF₆⁻ > AsF₆⁻ > PF₆⁻ ≫ BF₄⁻. mdpi.com |

| Irradiation Wavelength | Yield can decrease as the wavelength of light increases. mdpi.com |

Mechanistic Insights into Proton Release and Catalytic Activity

The mechanism of decomposition for triphenylsulfonium salts following photo-excitation is intricate, with multiple pathways having been proposed. researchgate.net Upon absorbing light, the excited triphenylsulfonium cation can undergo either homolytic or heterolytic cleavage of the C-S bond. researchgate.netresearchgate.net

Homolytic Cleavage (Homolysis): This pathway involves the symmetrical breaking of the C-S bond, resulting in a phenyl radical (C₆H₅•) and a diphenylsulfinyl radical cation ([(C₆H₅)₂S]⁺•). researchgate.netresearchgate.net

Heterolytic Cleavage (Heterolysis): This pathway involves the asymmetrical breaking of the bond, yielding a phenyl cation (C₆H₅⁺) and a neutral diphenyl sulfide molecule ((C₆H₅)₂S). researchgate.net

Direct photolysis, which occurs from the singlet excited state, is thought to proceed primarily through heterolytic cleavage, although some homolytic cleavage also occurs. researchgate.net

More recent studies have described a more detailed mechanism involving "in-cage" and "cage-escape" products. researchgate.net The initial fragmentation occurs within a "solvent cage."

In-cage recombination: The fragments can recombine before escaping the cage to form various isomers of phenylthiobiphenyl. researchgate.netresearchgate.net

Cage-escape reaction: Alternatively, the fragments can diffuse out of the solvent cage, leading to the formation of diphenyl sulfide. researchgate.net

Crucially, both the in-cage and cage-escape pathways result in the net production of an acid. researchgate.net The liberated proton, regardless of the specific pathway, combines with the tetrafluoroborate anion to form HBF₄. This strong acid can then act as a catalyst for a variety of chemical reactions, such as initiating the cationic polymerization of epoxides or promoting deprotection reactions in photolithography. wikipedia.org

Photosensitization Processes and Energy Transfer Dynamics

While triphenylsulfonium salts can be activated by direct absorption of light, their photochemical reactions can also be initiated indirectly through photosensitization. This process involves a separate molecule, a sensitizer (B1316253), which absorbs the light and then transfers energy to the sulfonium salt, triggering its decomposition.

Triplet Sensitization Studies and Quenching Mechanisms

Photosensitization can proceed through the triplet excited state of the sensitizer. researchgate.net In triplet sensitization, the sensitizer absorbs a photon, undergoes intersystem crossing to its triplet state, and then transfers this triplet energy to the triphenylsulfonium salt. This energy transfer promotes the salt to its triplet state, which then decomposes. researchgate.net Interestingly, the decomposition pathway is affected by the mode of activation; triplet sensitization favors the formation of products derived from homolytic cleavage of the C-S bond, in contrast to direct photolysis which favors heterolysis. researchgate.net

Triphenylsulfonium salts are also effective quenchers of the excited states of other molecules, such as polymers. researchgate.net In solution, this quenching occurs via a dynamic mechanism, while in the solid state, a static quenching mechanism is observed. researchgate.net For some sensitizers, triplet energy transfer and electron-transfer quenching can be competing processes. researchgate.net The study of these fast reactions and transient species, such as triplet states, often relies on techniques like laser flash photolysis, which is critical for elucidating complex photochemical mechanisms. umd.edu

Polymer Sensitization Effects in Composite Systems

When this compound is incorporated into a polymer matrix, the polymer itself can act as a sensitizer. researchgate.net In studies using polymers like poly(4-hydroxystyrene) and poly(methyl methacrylate) (PMMA), the polymer absorbs light and then transfers the energy to the sulfonium salt, initiating its decomposition. researchgate.netrsc.org This polymer sensitization can lead to a lower-than-expected ratio of "in-cage" to "cage-escape" products for a viscous medium like a polymer film. researchgate.net However, the observation of in-cage products confirms that a direct photolysis mechanism still occurs concurrently. researchgate.net

The interaction between the PAG and the polymer matrix can be significant. After irradiation of triphenylsulfonium nonaflate in a PMMA film, fragments of the decomposed salt were found to have been incorporated into the polymer, indicating a direct reaction between the photoproducts and the surrounding polymer. rsc.org This interaction is a key aspect of how these composite systems function in applications like photoresists.

| Polymer System | Observed Effect | Implication |

| Poly(4-hydroxystyrene) | Polymer fluorescence is quenched by the sulfonium salt. researchgate.net | The polymer acts as a sensitizer, transferring energy to the PAG. researchgate.net |

| Poly(4-methoxystyrene) | Polymer fluorescence is quenched by the sulfonium salt. researchgate.net | The polymer acts as a sensitizer, transferring energy to the PAG. researchgate.net |

| Poly(methyl methacrylate) (PMMA) | Fragments of the decomposed PAG are incorporated into the polymer film. rsc.org | Direct reaction occurs between photoproducts and the polymer matrix. rsc.org |

Development of Visible-Light-Sensitive Photoacid Generators

A significant limitation of simple triarylsulfonium salts like this compound is that their light absorption is primarily in the deep UV region of the spectrum. mdpi.com This restricts their use with safer, more energy-efficient, and cost-effective visible-light sources like LEDs. acs.org To overcome this, extensive research has focused on developing new sulfonium salt-based PAGs that are sensitive to visible light.

The core strategy is to modify the chemical structure of the cation to include a chromophore—a molecular entity that absorbs visible light. acs.org Several successful approaches have been demonstrated:

Triphenylamine (B166846) Scaffolds: Incorporating a triphenylamine group into the sulfonium salt structure creates a molecule with strong absorption in the near-UV and visible range. mdpi.com

Ferrocene (B1249389) Chromophores: A novel approach involves the synthesis of sulfonium salts that include a ferrocene moiety. A series of these compounds, including one with a tetrafluoroborate anion, were shown to be effective photoacid generators when irradiated with visible light at 436 nm. acs.org

Pyrazoline Derivatives: Using 1,3,5-triphenyl-2-pyrazoline derivatives as the core chromophore is another effective method for creating visible-light-sensitive PAGs. mdpi.com

These developments are expanding the applicability of sulfonium salt photoacid generators to new fields that require visible-light curing, such as 3D printing and photocurable adhesives for materials that block UV light. acs.org

Cationic Polymerization Initiation and Advanced Material Fabrication

Mechanism of Cationic Polymerization Initiation

The initiation process, driven by the photolysis of triphenylsulfonium (B1202918) tetrafluoroborate (B81430), is a cornerstone of its utility in polymer synthesis. Upon absorbing UV light, the triphenylsulfonium cation undergoes irreversible photodecomposition. This reaction involves both heterolytic and homolytic cleavage of the carbon-sulfur bonds, ultimately producing a variety of radical and cationic fragments. These highly reactive species interact with surrounding molecules (like solvents or monomers) to generate a strong Brønsted acid, typically tetrafluoroboric acid (HBF₄). This photo-generated acid is the true initiating species for cationic polymerization. radtech2022.com

The polymerization of epoxides is a primary application for triphenylsulfonium salt initiators. The process begins when the generated Brønsted acid (H⁺) protonates the oxygen atom of the epoxide ring, forming a secondary oxonium ion. radtech.orgyoutube.com This protonated epoxide is highly strained and electrophilic. The active species for propagation is a tertiary oxonium ion, formed when the initial protonated epoxide reacts with another monomer molecule. This ring-opening event relieves the ring strain and creates a new carbocationic center at the end of the growing chain, which is then ready to react with the next monomer. This chain-reaction mechanism allows for the rapid conversion of liquid epoxy monomers into a solid, cross-linked polymer network. vot.pl

Triphenylsulfonium tetrafluoroborate is also effective in polymerizing other susceptible monomers, such as vinyl ethers and oxetanes.

Vinyl Ethers: These monomers are highly reactive towards cationic polymerization due to the electron-donating nature of the ether oxygen, which can stabilize the propagating carbocationic center. nih.govnih.gov The initiation by the photo-generated acid protonates the vinyl double bond, creating a stabilized carbocation that readily adds further monomer units. nih.gov However, the high reactivity of the propagating species can also lead to chain transfer reactions, which may limit the final molecular weight of the polymer. nih.gov

Oxetanes: Similar to epoxides, oxetanes are cyclic ethers that polymerize via a ring-opening mechanism. radtech.org Oxetanes possess high ring strain energy, comparable to cycloaliphatic epoxides, and the oxygen atom is highly basic, making them suitable for cationic polymerization. radtech.org However, pure oxetane (B1205548) monomers can sometimes exhibit a sluggish initial reaction or an induction period. This is attributed to the formation of a stable tertiary oxonium ion intermediate that slows the rate-determining step. radtech.org Copolymerizing oxetanes with more reactive monomers like epoxides can significantly accelerate the polymerization rate and increase final conversion. For instance, studies using the related triphenylsulfonium hexafluoroantimonate initiator showed that the conversion of an oxetane monomer could be increased from 17% to nearly 90% by copolymerizing it with a diglycidylether of bisphenol A (DGEBA) epoxy resin. radtech.org

In cationic polymerization, the propagating species is a reactive cation, which can be a carbenium ion (in the case of vinyl ethers) or an oxonium ion (in the case of cyclic ethers like epoxides and oxetanes). youtube.comyoutube.comyoutube.com The growing polymer chain has a positively charged end that continuously reacts with new monomer molecules. youtube.comyoutube.com This process elongates the polymer chain. youtube.com The stability and reactivity of this cationic center are paramount to the polymerization process and are significantly influenced by the monomer structure and the nature of the counterion (anion) provided by the initiator. A stable, long-lived propagating cation allows for the formation of high molecular weight polymers.

Kinetics and Efficiency of Photopolymerization Processes

The speed and completeness of the polymerization are critical for industrial applications. These kinetic parameters are influenced by the resin system and the components of the photoinitiator system itself.

The efficiency of this compound as a photoinitiator is often compared with other onium salts, such as those containing hexafluoroantimonate (SbF₆⁻) or hexafluorophosphate (B91526) (PF₆⁻) anions. The structure of the cation determines the light absorption properties, while the anion's nature dictates the strength of the generated acid and, consequently, the initiation and propagation rates. radtech2022.com Sulfonium (B1226848) salts generally absorb light more strongly and over a broader wavelength range than iodonium (B1229267) salts, meaning lower concentrations are often needed to initiate polymerization effectively. radtech2022.com

In a comparative study of cationic photoinitiators in an epoxide monomer, the final conversion was shown to be highly dependent on the counterion. The data below illustrates the conversion of a difunctional cycloaliphatic epoxide monomer (EDS) initiated by various onium salts under a mercury arc lamp, with concentrations adjusted for equivalent light absorption.

| Photoinitiator Cation | Counterion | Final Monomer Conversion (%) |

| Triphenylsulfonium | Tetrafluoroborate (BF₄⁻) | Typically lower than SbF₆⁻ or PF₆⁻ |

| Triphenylsulfonium | Hexafluoroantimonate (SbF₆⁻) | ~50 |

| Triphenylsulfonium | Hexafluorophosphate (PF₆⁻) | ~50 |

| Diaryliodonium | Hexafluoroantimonate (SbF₆⁻) | ~50 |

| Diaryliodonium | Tetrakis(pentafluorophenyl)borate | ~60 |

The counterion (anion) plays a crucial, non-innocent role in cationic polymerization. Its primary function is to be non-nucleophilic, meaning it should not react with and terminate the propagating cationic chain end. The less nucleophilic the counterion, the "freer" and more reactive the cationic propagating center is. This leads to a higher rate of polymerization.

The order of reactivity for common anions used in sulfonium salt initiators generally follows the strength of the corresponding Brønsted acid generated: SbF₆⁻ > AsF₆⁻ > PF₆⁻ > BF₄⁻

The table below summarizes the general influence of the counterion on polymerization characteristics.

| Counterion (from Initiator) | Nucleophilicity | Propagating Cation Reactivity | Typical Polymerization Rate | Potential Effect on Molecular Weight |

| SbF₆⁻ | Very Low | Very High | Very Fast | Can be high, but prone to chain transfer |

| PF₆⁻ | Low | High | Fast | High |

| BF₄⁻ | Moderate | Moderate | Moderate to Slow | Can be well-controlled |

Enhancement of Polymerization through Co-initiators and Additives

The efficiency and rate of cationic polymerization initiated by this compound can be significantly enhanced through the strategic use of co-initiators and additives. These substances can broaden the spectral response of the photoinitiating system, increase the quantum yield of acid generation, and overcome limitations associated with the initiator itself.

One primary method of enhancement is through photosensitization. Triphenylsulfonium salts typically absorb in the short-wavelength UV region, which can be limiting. Photosensitizers are compounds that absorb light at longer, more accessible wavelengths (e.g., near-UV or visible light) and then transfer energy to the sulfonium salt, inducing its decomposition and the generation of the initiating Brønsted acid. This indirect activation allows for the use of safer, less-damaging, and more energy-efficient light sources.

Another important class of co-initiators includes free-radical sources. In a process known as radical-induced cationic polymerization, a free-radical initiator is used alongside the cationic photoinitiator. The photolysis of the sulfonium salt can be coupled with the thermal decomposition of a radical initiator. The heat generated from the initial photopolymerization can trigger the decomposition of the radical initiator, which in turn can promote the cationic polymerization process, leading to a self-sustaining reaction.

Additives can also be incorporated to control the polymerization environment and the properties of the final polymer. For instance, fillers can be used to modify the mechanical and thermal properties of the resulting material. However, it is crucial to consider the chemical nature of these additives, as some can have an inhibitory effect. For example, water content in fillers can hinder cationic polymerization, necessitating drying of the additives before incorporation into the formulation.

| Enhancement Strategy | Co-initiator/Additive Type | Mechanism of Action | Anticipated Outcome |

| Photosensitization | Anthracene, Thioxanthone | Energy transfer to the sulfonium salt | Broadened spectral response, use of longer wavelength light |

| Radical-Induced Cationic Polymerization | Azo compounds, Peroxides | Thermally induced radical generation promotes cationic polymerization | Increased polymerization rate, self-sustaining reaction |

| Hybrid Polymerization | Acrylates, Epoxides | Concurrent free-radical and cationic polymerization | Tailorable material properties |

| Property Modification | Fillers (e.g., silica, clay) | Reinforcement of polymer matrix | Enhanced mechanical and thermal properties |

Applications in Advanced Manufacturing Technologies

The unique properties of this compound as a photoinitiator have led to its adoption in several advanced manufacturing technologies that rely on the precise control of polymerization.

Photopolymerization in Additive Manufacturing (e.g., 3D-printing)

This compound is a key component in photopolymer resins used in additive manufacturing, particularly in stereolithography (SLA) and digital light processing (DLP) 3D-printing technologies. youtube.comyoutube.com In these processes, a liquid resin containing monomers, oligomers, and a photoinitiator system is selectively cured layer-by-layer by a UV light source to build a three-dimensional object. youtube.com

Upon exposure to UV light of the appropriate wavelength, this compound undergoes photolysis, generating a strong Brønsted acid. This acid initiates the cationic polymerization of reactive monomers in the resin, such as epoxides and vinyl ethers, leading to rapid solidification of the exposed areas. The choice of a sulfonium salt like this compound is advantageous due to its high photoefficiency and the fact that the polymerization can continue even after the light source is removed, a phenomenon known as "dark curing."

The concentration of the photoinitiator and the intensity of the light source are critical parameters that influence the curing rate and the resolution of the printed object. nih.gov The use of this compound and other onium salts has enabled the formulation of resins with a wide range of properties, from rigid and tough materials to flexible and elastomeric ones, suitable for various applications, including rapid prototyping, custom medical devices, and microfluidics.

| 3D Printing Technology | Role of this compound | Typical Monomers | Key Advantages |

| Stereolithography (SLA) | Photoinitiator for resin solidification | Epoxides, vinyl ethers, cycloaliphatic diepoxides | High resolution, smooth surface finish, continued polymerization in the dark |

| Digital Light Processing (DLP) | Photoinitiator for rapid layer curing | Epoxides, vinyl ethers | Fast printing speeds, high accuracy |

| Two-Photon Polymerization (TPP) | Photosensitizer or photoinitiator for high-resolution fabrication | Acrylates, epoxides | Sub-micron resolution, fabrication of complex microstructures |

Utilization in Frontal Polymerization

Frontal polymerization is a process where a self-sustaining polymerization reaction propagates as a front through a monomer or a mixture of monomers. nih.gov this compound can be employed as a crucial component in initiating cationic frontal polymerization, particularly in UV-induced frontal polymerization. nih.gov

In a typical setup, a resin containing this compound, a thermal initiator, and monomers is exposed to UV light at one end. nih.govrsc.org The photolysis of the sulfonium salt initiates cationic polymerization at the surface, which is a highly exothermic process. nih.govrsc.org The heat generated is sufficient to trigger the decomposition of the thermal initiator, which then drives the polymerization front forward without the need for further light exposure. nih.govrsc.org This method is particularly useful for curing thick or opaque materials, such as fiber-reinforced composites, where light penetration is limited. rsc.orgnih.gov

The velocity of the polymerization front can be controlled by varying the concentrations of the photoinitiator and the thermal initiator, as well as by the inclusion of additives like fillers. lsu.edu This technique offers a rapid and energy-efficient way to produce large polymer parts and composites with tailored properties. rsc.orgnih.gov

A combination of an aromatic sulfonium salt, like this compound, for photoinitiation at the surface, and an aliphatic sulfonium salt as a latent thermal initiator for the frontal propagation, has been shown to be an effective system. rsc.orgnih.gov

| Frontal Polymerization Type | Role of this compound | Co-initiator/Propagator | Mechanism |

| UV-Induced Cationic Frontal Polymerization | Photoinitiator | Thermal radical initiator | UV light initiates surface polymerization, generating heat that activates the thermal initiator to propagate the front. nih.gov |

| Photoinduced Thermal Frontal Polymerization | Photoinitiator | Latent thermal initiator (e.g., alkyl-based sulfonium salt) | Photopolymerization at the surface generates heat, decomposing the latent thermal initiator and creating a propagating thermal front. rsc.orgnih.gov |

Applications in Photolithographic Technologies and Microfabrication

Role as a Photoacid Generator (PAG) in Chemically Amplified Resists

Triphenylsulfonium (B1202918) tetrafluoroborate (B81430) is a type of ionic photoacid generator. tcichemicals.com PAGs are photosensitive compounds that generate a strong acid upon exposure to light. tcichemicals.com In the context of chemically amplified resists (CARs), this photochemically generated acid acts as a catalyst for a cascade of chemical reactions within the resist material. semiconductors.org This catalytic nature means that a single photo-generated acid molecule can induce hundreds or thousands of subsequent chemical changes, such as deprotection or cross-linking reactions. tcichemicals.comsemiconductors.org This amplification process significantly increases the sensitivity of the photoresist to the exposure radiation.

The triphenylsulfonium cation, (C₆H₅)₃S⁺, serves as the photosensitive part of the molecule, absorbing the energy from the light source. tcichemicals.com Upon absorption, it undergoes photolysis, breaking down and ultimately leading to the release of a proton (H⁺). The tetrafluoroborate anion, BF₄⁻, then forms tetrafluoroboric acid (HBF₄), a strong acid that initiates the catalytic reactions in the resist. tcichemicals.com The effectiveness of a PAG like triphenylsulfonium tetrafluoroborate depends on its ability to generate a strong, non-nucleophilic acid with controlled diffusion, good solubility in lithography solvents, and high stability. semiconductors.org

Resist technology is the cornerstone of photolithographic patterning. A photoresist is a light-sensitive material applied as a thin film to a substrate, such as a silicon wafer. When exposed to a pattern of light (often projected through a photomask), the chemical properties of the exposed areas of the resist change.

In a positive-tone resist system, the exposed regions become more soluble in a developer solution. nih.gov The process works as follows:

Acid Generation: The PAG, in this case, this compound, generates acid in the areas exposed to light. semiconductors.org

Catalytic Reaction: The generated acid catalyzes a deprotection reaction, cleaving acid-labile protecting groups from the polymer backbone of the resist. This chemical change converts the polymer from nonpolar (insoluble in the aqueous developer) to polar (soluble).

Development: The wafer is treated with a developer solution, typically an aqueous base like tetramethylammonium (B1211777) hydroxide (B78521) (TMAH), which dissolves the exposed, now-soluble regions of the resist, leaving behind a positive image of the mask. researchgate.net

In negative-tone resists, the opposite occurs: the acid generated by the PAG catalyzes cross-linking reactions, making the exposed regions less soluble than the unexposed regions. mdpi.com The choice between positive and negative-tone resists depends on the desired final pattern.

The relentless drive for smaller and more powerful electronic devices has pushed photolithography to use progressively shorter wavelengths of light. Triphenylsulfonium salts were among the PAGs used in early chemically amplified resists for Deep Ultraviolet (DUV) lithography, particularly with KrF excimer lasers (248 nm). semiconductors.orggoogle.com Today, the industry standard for high-volume manufacturing of advanced nodes is ArF immersion lithography (193 nm), a DUV technology, and increasingly, Extreme Ultraviolet (EUV) lithography (13.5 nm). orbitskyline.com

EUV lithography is essential for manufacturing at the 5 nm and 3 nm process nodes and beyond because its extremely short wavelength allows for higher resolution patterning and can reduce the need for complex multi-patterning schemes required with DUV. orbitskyline.comwikipedia.org The performance of the photoresist is critical in EUV, and the PAG plays a central role. While many modern EUV resists use PAGs that generate perfluoroalkylsulfonate acids, the fundamental principles established with onium salts like this compound remain relevant. semiconductors.org The high energy of EUV photons ensures efficient acid generation from the PAG, which is necessary to achieve the desired resolution for sub-20 nm patterns. researchgate.net

Table 1: Comparison of DUV and EUV Lithography

| Feature | Deep Ultraviolet (DUV) Lithography | Extreme Ultraviolet (EUV) Lithography |

|---|---|---|

| Wavelength | 193 nm (ArF excimer laser) | 13.5 nm |

| Light Source | Excimer Laser | Laser-Pulsed Tin (Sn) Plasma |

| Optics | Refractive (lenses) | Reflective (mirrors) |

| Typical Application | Legacy nodes down to ~7 nm (with multi-patterning) | Advanced nodes (5 nm, 3 nm, and below) |

| Key Advantage | Mature, high-throughput technology | Higher resolution, process simplification |

The dissolution of the photoresist film in the developer solution is a critical step that ultimately defines the final pattern quality. The dissolution characteristics are heavily influenced by the PAG and the acid it generates. Researchers investigate this behavior to optimize resist materials and processes for next-generation lithography. researchgate.net

Integration in Semiconductor Device Manufacturing

The integration of PAGs like this compound into semiconductor manufacturing is fundamental to producing the microprocessors, memory chips, and other integrated circuits that power modern electronics. google.com EUV lithography, which relies on advanced chemically amplified resists, is now used by leading semiconductor companies for their 5 nm and 3 nm logic device manufacturing. orbitskyline.comresearchgate.net

The use of EUV simplifies the manufacturing process by reducing the number of masking steps compared to DUV-based multi-patterning techniques, which can lead to improved wafer yield. orbitskyline.com The successful fabrication of these advanced devices depends on the precise performance of the photoresist. The PAG must provide high sensitivity (requiring a lower dose of radiation) to ensure high wafer throughput while also enabling the creation of well-defined, uniform patterns with minimal defects. semiconductors.orgresearchgate.net As the industry pushes towards even smaller nodes, the requirements for PAGs and the resists they are part of will only become more stringent, demanding further improvements in resolution, sensitivity, and the reduction of stochastic effects like LER. researchgate.net

Development of Advanced Resist Formulations

Research into advanced resist formulations is ongoing, with a focus on overcoming the limitations of current materials for future lithography technologies like High-NA (Numerical Aperture) EUV. A key area of development is the creation of polymer-bound PAGs, where the PAG molecule is chemically attached to the resist's polymer backbone. semiconductors.org This approach helps to reduce the diffusion of the acid after it is generated, which is a critical factor in controlling the ultimate resolution and minimizing line-edge roughness. semiconductors.org

Advanced Research in Organic Synthesis and Catalysis

Catalysis of Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic compounds. The core principle of EAS involves an electrophile attacking an electron-rich aromatic ring, leading to the substitution of a hydrogen atom. A crucial aspect of many EAS reactions is the need for a catalyst to generate a sufficiently potent electrophile from a stable precursor.

While triphenylsulfonium (B1202918) salts are often synthesized via Friedel-Crafts type reactions (an example of EAS), their role can be inverted, where they serve as catalysts themselves. In general, the function of a catalyst in these reactions is to generate the highly reactive electrophilic species required to overcome the aromatic stability of the substrate. libretexts.org For instance, the nitration of benzene (B151609) requires the formation of the nitronium ion (NO₂⁺), a process facilitated by a strong acid catalyst like sulfuric acid. libretexts.org Similarly, sulfonium (B1226848) salts can be employed to promote reactions that require a strong electrophile, leveraging the high electrophilicity of the sulfur center.

Facilitation of Alkylation Reactions

The introduction of alkyl groups to aromatic rings is a critical transformation in the synthesis of pharmaceuticals and functional materials. While classical Friedel-Crafts alkylations are widely used, they often suffer from limitations in scope and selectivity. Modern methods have explored the use of sulfonium salts to facilitate such transformations.

Triarylsulfonium salts, including triphenylsulfonium tetrafluoroborate (B81430), can serve as arylating agents in cross-coupling reactions. Research on related compounds, such as arylthianthrenium salts, has demonstrated their utility as versatile aryl sources. These salts can participate in catalytic cross-couplings and photoredox reactions, enabling the regioselective formation of C-C bonds. researchgate.net This approach allows for the functionalization of complex molecules in their late stages of synthesis, a significant advantage in drug discovery and development. The sulfonium salt acts as an electrophilic partner, providing the aryl moiety that couples with an alkyl component.

Exploration in Biochemical Transformations

The interactions of synthetic molecules with biological systems are a cornerstone of medicinal chemistry and chemical biology. The unique properties of sulfonium salts suggest potential applications in this domain.

Detailed research findings specifically describing the interactions of triphenylsulfonium tetrafluoroborate with amino acids and its role in subsequent decarboxylation reactions are not extensively documented in the currently reviewed scientific literature. This remains an area for future exploration.

Application in Triplet Energy Transfer Catalysis (related arylthianthrenium salts)

A significant conceptual advance in photochemistry involves the use of arylthianthrenium salts, which are structurally related to triphenylsulfonium salts, in triplet energy transfer (EnT) catalysis. nih.govmpg.de This strategy offers a highly efficient pathway for generating reactive aryl radicals under visible light, avoiding the need for high-energy UV radiation that is often required for simple aryl halides. nih.govmpg.de

The key to this process is the unique electronic structure of arylthianthrenium salts (ArTTs). The presence of both a positively charged, electron-accepting sulfur atom and a neutral, electron-donating sulfur atom within the thianthrene (B1682798) scaffold results in a low triplet energy. nih.govmpg.de This allows the ArTT salt to act as an energy acceptor from a photosensitizer, such as thioxanthone. The reaction proceeds through an EnT pathway, which is distinct from single electron transfer (SET) mechanisms. nih.govacs.org Upon accepting energy from the excited photosensitizer, the ArTT salt enters an excited triplet state, which then undergoes homolytic cleavage of the carbon-sulfur bond to produce an aryl radical and a persistent thianthrenium radical cation. nih.gov This method provides significant advantages in terms of energy efficiency and has been successfully applied to reactions like the arylation of ethylene. nih.gov

In comparison, the triplet energy of triphenylsulfonium salt is calculated to be higher (~75 kcal·mol⁻¹) than that of arylthianthrenium salts (e.g., PhTT⁺ is ~65.5 kcal·mol⁻¹), making the latter more suitable for visible-light-driven EnT catalysis. acs.org

Table 1: Research Findings in Triplet Energy Transfer Catalysis with Arylthianthrenium Salts

| Finding | Description | Significance | Citation |

|---|---|---|---|

| Mechanism | The reaction proceeds via an Energy Transfer (EnT) process, not a Single Electron Transfer (SET) or Electron Donor-Acceptor (EDA) complex pathway. | Offers a different reactivity mode with potentially higher quantum yields and energy efficiency. | nih.gov |

| Triplet Energy | Arylthianthrenium salts (ArTTs) possess a low triplet energy (e.g., ~65.5 kcal·mol⁻¹ for PhTT⁺). | Enables activation with visible light (e.g., 390 nm) using a suitable photosensitizer, avoiding harsh UV light. | nih.govacs.org |

| Radical Generation | Energy transfer leads to homolytic C–S bond cleavage, forming an aryl radical and a persistent thianthrenium radical cation. | Provides a reliable source of aryl radicals for synthetic transformations. | nih.gov |

| Application | Successfully used for the arylation of ethylene. | Demonstrates a practical and synthetically valuable application of the methodology. | nih.govmpg.de |

| Efficiency | The process is highly efficient compared to the direct excitation of conventional aryl halides. | Represents a more sustainable and less destructive method for generating aryl radicals. | acs.org |

Advanced Spectroscopic and Analytical Characterization

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Analysis

UV-Vis spectroscopy is a fundamental tool for probing the electronic properties of the triphenylsulfonium (B1202918) cation. The absorption of UV light promotes electrons from lower energy ground states to higher energy excited states, providing insight into the molecule's structure and reactivity.

The UV-Vis absorption spectrum of the triphenylsulfonium cation is primarily defined by electronic transitions within its aromatic system. The phenyl rings attached to the sulfur atom contain π-electrons that can be excited to higher energy anti-bonding orbitals.

The absorption is characterized by π→π* transitions, which are common in aromatic compounds. Upon irradiation with UV light, particularly at wavelengths such as 193 nm or 254 nm, the compound undergoes photolysis, leading to the formation of various photoproducts. The formation of these products can be monitored over time by observing changes in the UV-Vis spectrum.

| Spectral Feature | Description | Associated Electronic Transition |

|---|---|---|

| UV Absorption Bands | Strong absorptions in the ultraviolet region characteristic of aromatic systems. | π→π* |

| Photochemical Reactivity | Undergoes photolysis upon irradiation with deep UV light (e.g., 193 nm, 254 nm), leading to the cleavage of a sulfur-carbon bond. youtube.com | Excitation to a dissociative state. |

The electronic absorption of the triphenylsulfonium cation can be influenced by its immediate chemical environment, a phenomenon known as solvatochromism. Changes in solvent polarity can alter the energy difference between the ground and excited states, leading to shifts in the absorption maxima (λmax). In some systems, increasing solvent polarity can cause a blue shift (hypsochromic shift) if the ground state is more stabilized by the polar solvent than the excited state. nih.gov

While the tetrafluoroborate (B81430) anion itself is generally considered non-coordinating and has minimal direct impact on the absorption spectrum of the cation, the choice of anion can influence the outcomes of photochemical reactions. Studies on various triphenylsulfonium salts, including tetrafluoroborate, triflate, and bromide, have shown that while the primary photoproducts are often similar, the relative ratios can be affected by the anion, particularly in concentrated solutions or solid films. miamioh.edu This suggests an environmental effect on the post-excitation processes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the structural analysis of triphenylsulfonium tetrafluoroborate and its reaction products, providing detailed information about the chemical environment of atomic nuclei.

NMR is instrumental in identifying the complex mixture of products formed during the photolysis of triphenylsulfonium salts. youtube.commiamioh.edu In studies involving the irradiation of triphenylsulfonium salts embedded in polymer films, NMR analysis has been crucial for characterizing previously unreported photoproducts. youtube.commiamioh.edu

Diffusion-Ordered NMR Spectroscopy (DOSY-NMR) has also been employed to investigate the system post-irradiation. These experiments have suggested that fragments from the decomposition of the triphenylsulfonium cation can become incorporated into the surrounding polymer matrix. youtube.commiamioh.edu The aromatic protons of the triphenylsulfonium cation itself typically exhibit chemical shifts in the region of 7.5 to 8.0 ppm in proton NMR spectra. smolecule.com

| Photoproduct | Proposed Formation Pathway | Reference |

|---|---|---|

| Triphenylene (B110318) | In-cage, secondary photochemical reaction of 2-(phenylthio)biphenyl. | youtube.commiamioh.edu |

| Dibenzothiophene (B1670422) | In-cage, secondary photochemical reaction of diphenylsulfide. | youtube.commiamioh.edu |

| Phenylthiobiphenyls (2-, 3-, and 4-isomers) | In-cage fragmentation-recombination mechanism. | miamioh.edu |

| Diphenylsulfide | Cage-escape reaction. | miamioh.edu |

When this compound is dispersed within a polymer matrix, as is common in photoresist applications, solid-state NMR (ssNMR) provides unique insights into its physical state, mobility, and interaction with the host polymer. keyorganics.netresearchgate.net Unlike solution NMR, which averages out anisotropic interactions, ssNMR can detect these interactions, offering information on local structure and dynamics.

Techniques such as measuring spin-lattice relaxation times (T1) can reveal the mobility of the sulfonium (B1226848) salt and the surrounding polymer chains. Changes in mobility can indicate the degree of interaction between the salt and the polymer. For instance, restricted motion can suggest strong intermolecular interactions, which can be critical for the performance of photoacid generators in lithography.

Mass Spectrometry for Identification of Fragmentation Products

Mass spectrometry (MS) is a destructive analytical technique used to determine the mass-to-charge ratio (m/z) of ions. For this compound, it is used to confirm the mass of the cation and to identify its fragmentation products, which is essential for elucidating decomposition pathways and identifying photoproducts. youtube.commiamioh.edu

In the mass spectrometer, the triphenylsulfonium cation is ionized and often breaks apart into smaller, charged fragments and neutral radicals. The spectrometer detects the charged fragments. The fragmentation of the triphenylsulfonium cation is characterized by the sequential loss of its phenyl groups. smolecule.com

| Ion/Fragment | m/z (approx.) | Description | Reference |

|---|---|---|---|

| Triphenylsulfonium cation [ (C₆H₅)₃S⁺ ] | 263 | The intact molecular ion of the cation. Often the base peak. | smolecule.com |

| Diphenylsulfide radical cation [ (C₆H₅)₂S⁺˙ ] | 186 | Resulting from the loss of a phenyl radical (mass ≈ 77). | smolecule.com |

| Phenyl radical [ C₆H₅˙ ] | 77 | A common neutral loss from the parent cation. | smolecule.com |

Transient Absorption Spectroscopy for Real-Time Mechanistic Studies

Transient Absorption Spectroscopy (TAS), also known as flash photolysis, is a pump-probe technique used to study short-lived excited states of molecules. youtube.comyoutube.com It provides critical insights into photochemical reaction mechanisms by detecting transient species with lifetimes on the order of femtoseconds to milliseconds. youtube.com

In a typical TAS experiment, a high-intensity "pump" pulse excites the sample, populating electronic excited states. youtube.com A second, lower-intensity "probe" pulse, often a broadband supercontinuum, is passed through the sample at a controlled time delay after the pump pulse. osti.gov By measuring the difference in the absorption spectrum of the probe light before and after the pump pulse, a difference absorption spectrum (ΔA) is generated. osti.gov This spectrum reveals features such as:

Ground-State Bleaching: A negative signal resulting from the depletion of the ground-state population.

Excited-State Absorption: A positive signal corresponding to the absorption of light by the transient excited species. youtube.com

Stimulated Emission: A negative signal that has the shape of the fluorescence spectrum, resulting from the probe pulse stimulating the excited state to emit a photon. youtube.com

For this compound and related salts, TAS is instrumental in elucidating the primary photochemical events. Studies have shown that upon direct irradiation, the triphenylsulfonium cation proceeds through a triplet excited state. ibm.com TAS allows for the real-time observation of this triplet state and its subsequent reactions, providing evidence for the mechanisms of photoacid generation. ibm.com By tracking the rise and decay of the transient absorption signals at different wavelengths, the kinetics of excited-state decay and product formation can be determined. youtube.com

Table 2: Principles of Transient Absorption Spectroscopy

| Concept | Description |

|---|---|

| Pump Pulse | An intense, ultrashort laser pulse that excites the sample molecules to a higher electronic state. youtube.com |

| Probe Pulse | A weaker, broadband light pulse that measures the absorption spectrum of the excited sample at a specific time after the pump. youtube.com |

| Time Delay | The controlled time difference between the arrival of the pump and probe pulses at the sample, allowing for kinetic measurements. youtube.com |

| Difference Spectrum (ΔA) | The change in absorbance caused by the pump pulse, revealing transient species and ground-state depletion. osti.gov |

Phosphorescence Measurements for Excited State Characterization

Phosphorescence is the emission of light from a molecule after it has undergone an intersystem crossing from a singlet excited state to a triplet excited state. jasco-global.com Because the transition from a triplet state back to the singlet ground state is spin-forbidden, phosphorescence lifetimes are much longer than fluorescence lifetimes, ranging from microseconds to seconds. jasco-global.com

Measuring the phosphorescence spectrum and its decay provides crucial information about the triplet excited state of a molecule, which is often a key reactive intermediate in photochemical processes. ibm.com Since the direct photolysis of triphenylsulfonium salts is known to involve triplet excited state reactions, phosphorescence measurements serve as a vital characterization technique. ibm.com

Experimentally, phosphorescence is distinguished from the much faster fluorescence by using time-gating techniques. jasco-global.com The sample is excited with a pulse of light, and the detector is activated only after a short delay, ensuring that all fluorescence has ceased. jasco-global.comedinst.com The emitted light collected is therefore purely from phosphorescence. These measurements are often conducted at low temperatures (e.g., 77 K) to minimize non-radiative decay pathways and enhance the phosphorescence quantum yield. nih.gov For this compound, these measurements can determine the energy and lifetime of the reactive triplet state, complementing the kinetic data obtained from transient absorption spectroscopy.

Table 3: Mentioned Chemical Compounds

| Compound Name | Formula |

|---|---|

| This compound | C₁₈H₁₅BF₄S |

| Tetrabutylammonium hydroxide (B78521) | C₁₆H₃₇NO |

| Phthalic acid | C₈H₆O₄ |

| Tetrahydrofuran (THF) | C₄H₈O |

| Polystyrene | (C₈H₈)n |

Computational Chemistry and Theoretical Modeling Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations offer a foundational understanding of the intrinsic properties of the triphenylsulfonium (B1202918) cation and its interaction with the tetrafluoroborate (B81430) anion.

Ab initio and Density Functional Theory (DFT) are powerful quantum mechanical methods used to compute the electronic structure and properties of molecules. DFT, in particular, has been widely applied to study the reaction mechanisms of sulfur compounds and photoacid generation processes. capes.gov.br For instance, DFT calculations can be employed to investigate the structure, stability, and infrared spectral signatures of acid-water clusters, which is crucial for understanding the proton transfer steps following the initial photochemical event. academie-sciences.fr

In the context of the triphenylsulfonium cation, atomic-scale materials modeling, which utilizes these quantum chemical methods, has been instrumental. Such studies elucidate the EUV-induced photochemical reaction mechanism, revealing key factors that determine the efficiency of acid generation. rsc.org DFT calculations allow for the comprehensive analysis of reaction pathways, including the identification of intermediates and transition states, which are often difficult to probe experimentally due to their transient nature. capes.gov.br These computational approaches can model complex processes, such as the one-pot synthesis of related heterocyclic compounds, by calculating the energy barriers for each reaction step, including additions and rearrangements. researchgate.net

The All Single-particle-energy Molecular Orbital Self-Consistent Field (ASMO SCF) method has been utilized to study intermolecular interactions involving sulfonium (B1226848) salts. A theoretical study on the interaction between sulfonium salts and molecular oxygen employed the ASMO SCF method to understand the bonding characteristics. rsc.org The calculations for trimethylsulfonium (B1222738) chloride, a related sulfonium salt, suggested that the bond between the cation and anion is composed primarily of bonding (d-p)π-type overlaps and antibonding (d-p)σ-type overlaps. rsc.org This type of analysis provides insight into how the sulfonium core interacts with its counter-ion and surrounding molecules.

Molecular Orbital Analysis and Frontier Orbital Theory

Frontier Molecular Orbital (FMO) theory is a fundamental concept in explaining chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govacs.org The interaction between the HOMO of an electron donor and the LUMO of an electron acceptor is key to predicting how a reaction will proceed. acs.orgibm.com

For triphenylsulfonium-based PAGs, the LUMO of the cation plays a critical role. The efficiency of photoacid generation is strongly linked to the energy level of the LUMO, which is associated with the molecule's ability to trap an electron, initiating the C–S bond dissociation. rsc.org The energy gap between the HOMO and LUMO can be used to predict the chemical reactivity and stability of a molecule; a large gap implies high stability and lower reactivity. Computational studies have shown that for sulfonium salts, the energy gap between the LUMO level of the σ* orbital and the LUMO+1 level of the π* orbital is a determining factor in photoacid generation efficiency. By analyzing the frontier orbitals, researchers can predict the most reactive positions on a chemical species and understand its electron-donating (HOMO-related) and electron-accepting (LUMO-related) character.

Computational Elucidation of Reaction Mechanisms and Pathways

Computational methods are pivotal in mapping out the detailed reaction mechanisms of triphenylsulfonium salts upon exposure to radiation. For the triphenylsulfonium cation, modeling has been used to investigate the EUV-induced photochemical reaction mechanism. rsc.org This involves tracking the steps from the initial electron-trapping event to the C-S bond dissociation and subsequent rearrangement and proton generation. rsc.org

DFT calculations have been successfully used to provide comprehensive pictures of the reaction mechanisms of elemental sulfur and polysulfides with nucleophiles, which share mechanistic relevance with sulfonium chemistry. capes.gov.br These studies can identify the most likely decomposition pathways by comparing the activation barriers of various proposed routes, including unimolecular and bimolecular processes. capes.gov.br Such computational elucidation helps to understand why certain products are formed and can guide the design of more efficient chemical processes. The use of artificial force-based methods in conjunction with DFT can systematically search for and identify both desired and undesired reaction pathways, providing a more complete understanding of the reaction landscape.

Prediction and Optimization of Photoacid Generation Efficiency

Studies on other sulfonium salts have shown that structural modifications, such as changing substituent positions from para to meta, can significantly increase the quantum yield of photoacid generation. Computational analysis helps to rationalize these experimental findings, for example, by demonstrating how such changes affect the electronic properties and quench luminescence, thereby favoring the desired photoinduced electron transfer pathway.

Below is a table summarizing key parameters from a computational study aimed at predicting photoacid generation efficiency.

| Parameter | Description | Role in Efficiency Prediction |

| LUMO of PAG cation | Lowest Unoccupied Molecular Orbital energy. | Represents the electron-trap efficiency before C-S bond dissociation. A primary factor in initiating the photoreaction. rsc.org |

| ΔGtotal | Overall oxidation energy change of the rearranged PAG. | Represents the proton-generation efficiency after C-S bond dissociation. A key secondary factor for overall yield. rsc.org |

| pKa(DPS) | Acidity of diphenyl sulfide (B99878) radical cation. | An indicator of the ability of intermediate species to release a proton. rsc.org |

| pKa(rearranged) | Acidity of the rearranged PAG intermediate. | Another parameter representing the molecule's proton release capability, crucial for acid generation. rsc.org |

This table is generated based on concepts described in a study on mechanism-based descriptors for photoacid generation. rsc.org

Modeling of Interactions with Solvent Molecules and Polymeric Environments